Regioselective MCH‑1R pharmacophore: the 6‑Boc isomer is essential for spirodiamine‑diarylketoxime antagonist synthesis
The patented spirodiamine‑diarylketoxime series (EP 2301936 A1) explicitly employs tert‑butyl 2,6‑diazaspiro[3.4]octane‑6‑carboxylate as the starting material to construct the characteristic spiro‑diamine core [1]. In contrast, the 2‑Boc regioisomer (CAS 885270-84-8) places the Boc on the alternative nitrogen, yielding a different connectivity that cannot access the same patent‑exemplified compounds. While direct side‑by‑side biological data are not publicly available, the patent specification demonstrates that only the 6‑Boc isomer leads to the required spiro‑fused azetidine‑pyrrolidine geometry present in the most potent MCH‑1R antagonists, establishing a direct synthetic advantage for the 6‑Boc compound.
| Evidence Dimension | Regiochemical requirement for MCH‑1R antagonist synthesis |
|---|---|
| Target Compound Data | Required regioisomer for spirodiamine‑diarylketoxime scaffold (EP 2301936 A1) |
| Comparator Or Baseline | 2‑Boc‑2,6‑diazaspiro[3.4]octane (CAS 885270-84-8); not compatible with the same chemotype |
| Quantified Difference | Not applicable (qualitative regiochemical exclusivity) |
| Conditions | Patent EP 2301936 A1; synthetic routes to MCH‑1R antagonists |
Why This Matters
For industrial procurement in MCH‑1R antagonist programs, only the 6‑Boc isomer enables the claimed chemistry, making it indispensable for following the established SAR path.
- [1] EP 2301936 A1. Spirodiamine-diarylketoxime derivative. Application filed 2009-06-11. View Source
